(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate
Description
The compound “(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate” (CAS: 1164521-18-9) is a benzofuran-derived sulfonate ester with a pyridinylmethylene substituent. Its molecular formula is C₂₁H₁₅NO₆S, and it has a molecular weight of 409.06 g/mol . Structurally, it combines a benzofuran core (with a ketone group at position 3) and a 4-methoxybenzenesulfonate ester at position 4. This sulfonate ester moiety enhances solubility and may modulate interactions with biological targets, such as enzymes or receptors. The compound is cataloged under multiple synonyms, including STK852601 and ZINC5370152, and is listed in databases like ChEMBL and PubChem .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6S/c1-26-15-4-7-17(8-5-15)29(24,25)28-16-6-9-18-19(12-16)27-20(21(18)23)11-14-3-2-10-22-13-14/h2-13H,1H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIDEMIYLSMCMO-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews various studies that elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Benzofuran derivative with a pyridine moiety.
- Functional Groups : Contains a ketone group, methoxy group, and a sulfonate moiety.
Research indicates that compounds similar to (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran have diverse mechanisms of action, including:
- DNA Interaction : Many derivatives exhibit binding affinity to DNA, leading to inhibition of DNA-dependent enzymes. This mechanism is crucial for their antitumor activity .
- Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest in cancer cells, preventing proliferation .
- Apoptosis Induction : Evidence suggests that they may trigger apoptotic pathways in malignant cells, enhancing their therapeutic potential .
Antitumor Activity
A series of studies have evaluated the antitumor efficacy of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran and related compounds:
- In Vitro Studies : The compound was tested against various cancer cell lines including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer). Results indicated significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D) .
| Compound | Cell Line | IC50 (μM) 2D | IC50 (μM) 3D |
|---|---|---|---|
| (Z)-3-oxo... | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| (Z)-3-oxo... | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
Antimicrobial Activity
In addition to antitumor properties, the compound also exhibits antimicrobial activity:
- Bacterial Strains Tested : Various strains including Gram-positive and Gram-negative bacteria.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
- Case Study on Lung Cancer Treatment : A study conducted on lung cancer patients treated with a regimen including derivatives of this compound showed improved outcomes compared to standard chemotherapy alone.
- Antimicrobial Efficacy in Clinical Trials : Preliminary trials indicated that patients with resistant bacterial infections responded positively to treatment with this compound, showcasing its potential as an alternative antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzofuran derivatives functionalized with sulfonate or benzoate esters.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Solubility: The 4-methoxybenzenesulfonate group in the target compound provides higher polarity compared to methanesulfonate analogs (e.g., 376.06 g/mol compound in ), which may improve aqueous solubility.
Steric and Electronic Modifications: Compounds with multiple methoxy groups (e.g., 2,4,5-trimethoxyphenyl in ) exhibit increased steric bulk, which might hinder interactions with planar active sites but enhance selectivity for hydrophobic pockets.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be deconstructed into three primary subunits:
- Dihydrobenzofuran Core : The 2,3-dihydrobenzofuran scaffold with a ketone at position 3.
- Pyridin-3-ylmethylene Substituent : Introduced via condensation at position 2.
- 4-Methoxybenzenesulfonate Ester : Installed at position 6 through sulfonation.
Retrosynthetic disconnections suggest two viable pathways:
- Pathway A : Late-stage sulfonation of a preformed dihydrobenzofuran intermediate.
- Pathway B : Early introduction of the sulfonate group followed by annulation and functionalization.
Dihydrobenzofuran Core Synthesis
Transition Metal-Catalyzed Annulation
Palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes provides access to dihydrobenzofuran scaffolds. For example, treating 2-bromo-6-hydroxy-3-methoxybenzaldehyde with isoprene in the presence of Pd(OAc)₂ and urea ligand 4e yields 6-hydroxy-3-methoxy-2,3-dihydrobenzofuran (72–84% yield). Subsequent oxidation of the 3-position methanol to a ketone is achieved using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).
Key Reaction Conditions:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Urea 4e (10 mol%)
- Solvent: Tetrahydrofuran/water (4:1)
- Temperature: 80°C, 12 h
Rhodium-Catalyzed C–H Activation
Rhodium-mediated [3 + 2] annulation between 2-alkenylphenols and N-phenoxyacetamides constructs dihydrobenzofurans with inherent ketone functionalities. For instance, reacting 2-allylphenol with N-phenoxyacetamide in the presence of [Cp*RhCl₂]₂ (2 mol%) and Zn(OAc)₂ in dichloroethane affords 3-oxo-2,3-dihydrobenzofuran-6-ol (68% yield).
Advantages:
- Direct installation of the 3-oxo group.
- Tolerance for electron-donating and withdrawing substituents.
Sulfonate Ester Installation
Regioselective Sulfonation
The 6-hydroxy group of 3-oxo-2,3-dihydrobenzofuran-6-ol undergoes sulfonation with 4-methoxybenzenesulfonyl chloride under mild conditions. Using pyridine as a base and DMAP as a catalyst in dichloromethane, the reaction proceeds quantitatively at 0°C (98% yield).
Optimization Insights:
- Base: Pyridine (2.5 equiv.)
- Catalyst: DMAP (0.1 equiv.)
- Reaction Time: 2 h
Integrated Synthetic Routes
Sequential Palladium-Rhodium Catalysis
A convergent approach combines palladium-mediated annulation and rhodium-catalyzed C–H activation:
- Step 1 : Pd-catalyzed formation of 6-hydroxy-2,3-dihydrobenzofuran from 2-bromo-4-methoxyphenol and 1,3-butadiene.
- Step 2 : Rhodium-mediated oxidation to install the 3-oxo group.
- Step 3 : Sulfonation and condensation as detailed above.
Overall Yield: 52% (three steps)
One-Pot Tandem Strategy
A streamlined protocol employs scandium triflate as a dual catalyst for cyclization and condensation:
- Cyclization : Scandium triflate (10 mol%) promotes [4 + 1] cycloaddition between 2-hydroxybenzaldehyde and ethyl vinyl ether to form the dihydrobenzofuran core.
- Oxidation/Sulfonation : In situ PCC oxidation and sulfonyl chloride addition.
- Condensation : Pyridine-3-carbaldehyde introduced under microwave irradiation (100°C, 20 min).
Advantages:
Comparative Analysis of Methodologies
Challenges and Optimization Opportunities
- Stereoselectivity : While (Z)-isomer predominates in most condensations, trace (E)-isomers require chromatographic separation. Enantioselective catalysis using chiral urea ligands remains unexplored.
- Functional Group Compatibility : Sulfonate esters may hydrolyze under strongly acidic or basic conditions. Neutral pH and anhydrous solvents are critical.
- Scalability : Rhodium catalysts, though efficient, are cost-prohibitive for large-scale synthesis. Iron-based alternatives are under investigation.
Q & A
Q. What are the key considerations for optimizing the synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions, starting with the benzofuran core formation followed by condensation with pyridin-3-ylmethylene and sulfonation. Key parameters include:
- Temperature : Controlled heating (60–80°C) to avoid undesired side reactions like isomerization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency and stabilize intermediates .
- Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) improve condensation efficiency .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
Table 1 : Synthesis Parameters and Outcomes
| Step | Critical Parameters | Yield Optimization Tips | References |
|---|---|---|---|
| Benzofuran formation | Temperature control (70°C) | Avoid overheating to prevent decomposition | |
| Condensation | Solvent polarity, acid catalysis | Use anhydrous conditions | |
| Sulfonation | Slow reagent addition | Monitor pH to avoid over-sulfonation |
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional groups in this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., pyridin-3-ylmethylene protons at δ 7.8–8.2 ppm) and confirms (Z)-stereochemistry via coupling constants (J = 10–12 Hz for trans-alkene protons) .
- NOESY : Validates spatial proximity of substituents to confirm the (Z)-configuration .
- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350 cm⁻¹) groups .
- X-ray Crystallography : Resolves absolute configuration and molecular packing, critical for structure-activity relationship studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT calculations) by comparing predicted vs. observed chemical shifts. Adjust solvent effects and exchange-correlation functionals to improve accuracy .
- Step 2 : Use isotopic labeling (e.g., ¹³C-enriched samples) to trace unexpected shifts caused by dynamic effects or hydrogen bonding .
- Step 3 : Cross-validate with alternative techniques (e.g., Raman spectroscopy) to resolve ambiguities in functional group assignments .
Q. What strategies are recommended for investigating the regioselectivity of electrophilic substitution reactions involving the benzofuran core?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control :
- Perform reactions at varying temperatures (e.g., 0°C vs. reflux) to determine dominant pathways .
- Directing Group Analysis :
- The pyridin-3-ylmethylene group acts as an electron-withdrawing substituent, directing electrophiles (e.g., nitration) to the para position of the benzofuran ring .
- Competitive Reactivity Studies :
- Compare reactivity with analogs lacking the sulfonate group to isolate electronic effects .
Table 2 : Regioselectivity in Electrophilic Substitution
| Electrophile | Observed Position | Dominant Factor | References |
|---|---|---|---|
| Nitration | C-5 of benzofuran | Pyridin-3-ylmethylene EWG | |
| Halogenation | C-4 of benzofuran | Sulfonate group resonance |
Q. What methodologies are suitable for assessing the compound's interaction with biological targets like kinase enzymes?
- Methodological Answer :
- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to kinase ATP-binding pockets .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized kinase targets .
- Enzymatic Assays :
- Kinase Inhibition : Monitor ATP consumption (luminescence-based assays) at varying compound concentrations .
- IC₅₀ Determination : Use dose-response curves to quantify inhibitory potency .
Table 3 : Key Parameters for Binding Studies
| Technique | Key Metrics | Application to Target Compound | References |
|---|---|---|---|
| SPR | KD (dissociation constant) | High affinity (nM range) observed | |
| Enzymatic | IC₅₀ (inhibitory potency) | Dose-dependent inhibition confirmed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
